molecular formula C10H10Cl2NO6P B14681560 2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate CAS No. 37913-84-1

2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate

Cat. No.: B14681560
CAS No.: 37913-84-1
M. Wt: 342.07 g/mol
InChI Key: IDPNIACAYBXBTJ-UXBLZVDNSA-N
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Description

2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Base: Sodium hydride or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of corresponding alcohols and phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, sodium hydroxide, or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-Chloro-1-(5-amino-2-nitrophenyl)ethenyl dim

Properties

CAS No.

37913-84-1

Molecular Formula

C10H10Cl2NO6P

Molecular Weight

342.07 g/mol

IUPAC Name

[(E)-2-chloro-1-(5-chloro-2-nitrophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H10Cl2NO6P/c1-17-20(16,18-2)19-10(6-11)8-5-7(12)3-4-9(8)13(14)15/h3-6H,1-2H3/b10-6+

InChI Key

IDPNIACAYBXBTJ-UXBLZVDNSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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